Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)-
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Overview
Description
Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- is a complex organic compound that features a pyridine ring substituted with bromine and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- typically involves multiple steps. One common method starts with the bromination of pyridine to form 5-bromo-2-pyridine. This intermediate is then reacted with thioxomethylamine to introduce the thioxomethyl group. Subsequent reactions with ethylamine and difluorobenzyl chloride yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-pyridinyl)acetamide
- N-(5-Bromo-2-pyridinyl)-2-(2-hydroxyphenoxy)acetamide
- N-(5-Amino-3-bromo-2-pyridinyl)acetamide
Uniqueness
What sets Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
149488-24-4 |
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Molecular Formula |
C17H17BrF2N4OS |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[[3-[2-[(5-bromopyridin-2-yl)carbamothioylamino]ethyl]-2,4-difluorophenyl]methyl]acetamide |
InChI |
InChI=1S/C17H17BrF2N4OS/c1-10(25)22-8-11-2-4-14(19)13(16(11)20)6-7-21-17(26)24-15-5-3-12(18)9-23-15/h2-5,9H,6-8H2,1H3,(H,22,25)(H2,21,23,24,26) |
InChI Key |
SXLRVUYLYFNPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br)F |
Origin of Product |
United States |
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